3,4-Methylenedioxy PV8 (hydrochloride) is a synthetic compound categorized as a pyrrolidine-containing substituted cathinone. Its chemical formula is and it has a molecular weight of approximately 339.9 g/mol. The compound is recognized for its stimulant properties and is primarily utilized in research settings rather than for therapeutic purposes .
The mechanism of action of MDPV is unknown. Cathinones generally act as stimulants by increasing the levels of dopamine and norepinephrine in the central nervous system, producing effects similar to amphetamines []. However, the specific way MDPV interacts with these neurotransmitters needs further investigation.
MDPV poses a significant safety hazard due to its unknown safety profile and potential for addiction. Similar cathinones have been linked to serious health problems, including heart attack, stroke, psychosis, and even death []. MDPV is not currently approved for any medical use and may be illegal depending on your jurisdiction.
3,4-Methylenedioxy PV8 (hydrochloride) is primarily used as an analytical reference material []. This means it serves as a standard for comparison in chemical analysis. Scientists can use this compound to identify unknown substances or quantify the amount of a similar compound present in a sample [].
Chemically, 3,4-Methylenedioxy PV8 (hydrochloride) belongs to the cathinone class. Cathinones are a group of stimulants structurally related to cathinone, the psychoactive component of khat (Catha edulis) []. However, the specific physiological and toxicological properties of 3,4-Methylenedioxy PV8 (hydrochloride) have not yet been fully elucidated [].
Due to its classification as a cathinone and its unknown properties, 3,4-Methylenedioxy PV8 (hydrochloride) might be a research target for scientists studying the mechanisms of action of cathinones. This could involve investigating how cathinones interact with neurotransmitter systems in the brain or exploring their potential for dependence or abuse [].
The analytical reference material properties of 3,4-Methylenedioxy PV8 (hydrochloride) also make it potentially valuable in forensic science. Scientists could use it to identify cathinone-related substances encountered in legal investigations [].
The chemical behavior of 3,4-Methylenedioxy PV8 (hydrochloride) can be characterized by its reactivity typical of substituted cathinones. It can undergo various reactions including:
These reactions are significant for understanding its stability and interactions in biological systems .
Research indicates that 3,4-Methylenedioxy PV8 (hydrochloride) exhibits stimulant effects similar to other cathinones. It primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This mechanism can lead to increased alertness, energy, and euphoria, but also raises concerns about potential abuse and toxicity .
The synthesis of 3,4-Methylenedioxy PV8 (hydrochloride) involves several steps:
The specific details of synthesis may vary based on laboratory protocols and desired purity levels .
3,4-Methylenedioxy PV8 (hydrochloride) is primarily used for:
Studies on interaction profiles indicate that 3,4-Methylenedioxy PV8 (hydrochloride) interacts with various receptors and transporters in the brain:
These interactions underscore the importance of careful handling and research into its pharmacodynamics and potential side effects .
3,4-Methylenedioxy PV8 (hydrochloride) shares structural similarities with other synthetic cathinones. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methylenedioxypyrovalerone | Substituted Cathinone | Known for strong stimulant effects; widely studied. |
Methylone | Substituted Cathinone | Often compared due to similar psychoactive effects. |
Ethylone | Substituted Cathinone | Slightly different alkyl chain; similar stimulant properties. |
4-Methylmethcathinone | Substituted Cathinone | Exhibits different potency levels compared to 3,4-Methylenedioxy PV8. |
The uniqueness of 3,4-Methylenedioxy PV8 lies in its specific methylenedioxy substitution pattern which influences both its pharmacological profile and potential toxicity compared to these other compounds .
The crystallographic characterization of 3,4-Methylenedioxy PV8 (hydrochloride) presents significant challenges due to the limited availability of single crystal specimens suitable for X-ray diffraction analysis [2]. Current research efforts have focused on developing synthetic methodologies to produce crystalline forms of the hydrochloride salt that meet the stringent requirements for high-resolution structural determination [3].
Conformational analysis of 3,4-Methylenedioxy PV8 reveals a complex molecular geometry characterized by multiple rotatable bonds and stereochemical considerations [4]. The compound exhibits one undefined atom stereocenter, indicating the presence of potential enantiomeric forms that may display different conformational preferences [4]. The molecular structure contains seven rotatable bonds, contributing to significant conformational flexibility in solution and solid states [4].
The benzodioxole moiety adopts a planar configuration, with the methylenedioxy bridge forming a five-membered ring that restricts rotation around the aromatic substitution pattern [2] [4]. The pyrrolidine ring system maintains a puckered conformation typical of saturated five-membered nitrogen heterocycles, with the nitrogen atom positioned to minimize steric interactions with the adjacent heptyl chain [4].
Computational modeling studies utilizing density functional theory calculations have provided insights into the preferred conformational states of the molecule [23]. These theoretical investigations suggest that the lowest energy conformations involve specific orientations of the pyrrolidine ring relative to the carbonyl functionality and the extended alkyl chain [23].
The molecular formula of 3,4-Methylenedioxy PV8 (hydrochloride) has been definitively established as C₁₈H₂₅NO₃·HCl through multiple analytical approaches [2] [3] [11]. The base compound exhibits a molecular formula of C₁₈H₂₅NO₃ with a molecular weight of 303.4 g/mol, while the hydrochloride salt form possesses a molecular weight of 339.857 g/mol [3] [11].
High-resolution mass spectrometry analysis confirms the exact mass of the protonated molecular ion at m/z 304.1907 for the base compound [2]. The molecular ion peak [M+] appears at m/z 303, consistent with the calculated molecular weight [2]. Elemental analysis data supports the proposed molecular formula, with calculated percentages showing excellent agreement with experimental values [3].
Parameter | Base Compound | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₈H₂₅NO₃ | C₁₈H₂₅NO₃·HCl |
Molecular Weight | 303.4 g/mol | 339.857 g/mol |
Exact Mass [M+H]⁺ | 304.1907 | - |
Molecular Ion [M+] | 303 | - |
CAS Number | 746541-09-3 | 24646-39-7 |
The compound demonstrates a topological polar surface area of 38.8 Ų and contains 22 heavy atoms in its molecular structure [4]. The formal charge of the neutral molecule is zero, while the compound exhibits a complexity value of 367 as calculated by standard algorithms [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3,4-Methylenedioxy PV8 [4]. The aromatic carbon signals appear in the characteristic downfield region, with the benzodioxole carbons showing distinct chemical shifts due to the electron-donating effects of the methylenedioxy substituent [4]. The carbonyl carbon resonates as expected for an α-aminoketone functionality, typically appearing around 200 parts per million [13].
Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns consistent with the proposed structure [4]. The methylenedioxy protons appear as a distinctive singlet in the 5.9-6.1 parts per million region, while the aromatic protons of the benzodioxole ring system exhibit complex multipicity patterns [4]. The pyrrolidine ring protons display characteristic chemical shifts and coupling patterns, with the nitrogen-adjacent carbons showing typical upfield shifts [13].
The heptyl chain protons appear as expected multiple patterns in the aliphatic region, with the terminal methyl group resonating as a characteristic triplet [13]. Integration ratios confirm the proposed molecular formula and structural assignments [4].
Infrared spectroscopic analysis of 3,4-Methylenedioxy PV8 (hydrochloride) reveals characteristic absorption bands that confirm the presence of key functional groups [4]. The carbonyl stretching frequency appears in the expected region for α-aminoketones, typically around 1650-1680 cm⁻¹ [16]. The methylenedioxy C-O stretching vibrations manifest as distinct bands in the 1040-1200 cm⁻¹ region [16].
Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range [16]. The benzodioxole ring system exhibits characteristic fingerprint absorptions below 1500 cm⁻¹ that provide definitive structural confirmation [16].
The hydrochloride salt form displays additional absorption bands associated with N-H stretching of the protonated amine functionality, typically appearing as broad absorptions in the 2400-3200 cm⁻¹ region [16].
Gas Chromatography-Mass Spectrometry analysis reveals distinctive fragmentation patterns characteristic of pyrrolidinophenone cathinones [2] [14]. The base peak in electron ionization conditions appears at m/z 126, corresponding to the pyrrolidinium ion fragment formed through α-cleavage adjacent to the nitrogen atom [2] [14].
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry provides high-resolution fragmentation data with retention times of 6.58-6.61 minutes under standard analytical conditions [2]. The collision-induced dissociation spectrum shows primary product ions consistent with the loss of the pyrrolidine moiety and subsequent rearrangement processes [2] [14].
Ionization Method | Primary Fragments (m/z) | Characteristic Losses |
---|---|---|
Electron Ionization | 126, 135, 149, 191 | Pyrrolidine (71), CO (28) |
Electrospray Ionization | 126, 135, 191, 219 | C₄H₈ (56), C₅H₁₀ (70) |
The fragmentation pathway involves initial loss of the pyrrolidine ring system, followed by sequential losses of alkyl fragments and carbon monoxide [14]. The methylenedioxy substitution pattern influences the fragmentation behavior, with characteristic shifts in fragment ion masses compared to unsubstituted analogs [14].